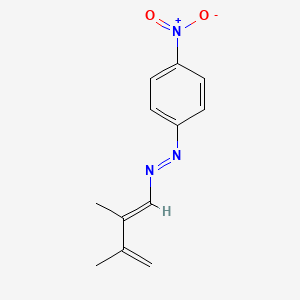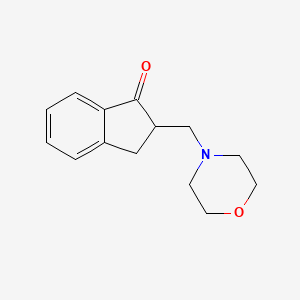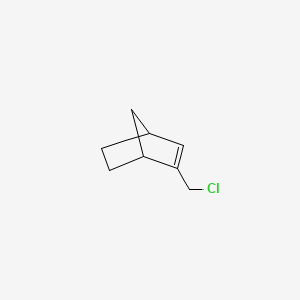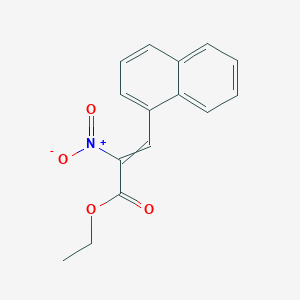
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments. The compound this compound is known for its vibrant color and has applications in both scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene typically involves the diazotization of p-nitroaniline followed by coupling with 2,3-dimethyl-1,3-butadiene. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:
- p-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethyl-1,3-butadiene to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for spectrophotometric analysis.
Biology: Employed in the study of enzyme kinetics and as a probe for studying biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textile and printing industries, and as a colorant in plastics and coatings.
作用机制
The mechanism of action of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azoreductases.
Binding to Proteins: Interaction with proteins and enzymes, affecting their function.
相似化合物的比较
Similar Compounds
1-(4-Nitrophenylazo)-2-naphthol: Another azo compound with similar applications in dyes and pigments.
Azo Violet: Used as a pH indicator and dye.
p-Nitrophenylacetic Acid: Used in various chemical reactions and as a reagent.
Uniqueness
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications, while its reactivity allows for diverse scientific research applications.
属性
CAS 编号 |
73758-21-1 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
[(1E)-2,3-dimethylbuta-1,3-dienyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H13N3O2/c1-9(2)10(3)8-13-14-11-4-6-12(7-5-11)15(16)17/h4-8H,1H2,2-3H3/b10-8+,14-13? |
InChI 键 |
GHOAYIQDKAEILV-LOWSQBDPSA-N |
手性 SMILES |
CC(=C)/C(=C/N=NC1=CC=C(C=C1)[N+](=O)[O-])/C |
规范 SMILES |
CC(=C)C(=CN=NC1=CC=C(C=C1)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)

![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)

![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
